An In-Depth Technical Guide to (Dichloromethyl)boronic Acid: Synthesis, Properties, and Applications
An In-Depth Technical Guide to (Dichloromethyl)boronic Acid: Synthesis, Properties, and Applications
Introduction
(Dichloromethyl)boronic acid is a unique and versatile organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a dichloromethyl group directly attached to the boron atom, bestows upon it distinct reactivity that makes it a valuable reagent, particularly in the stereocontrolled synthesis of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of (Dichloromethyl)boronic acid, its synthesis, handling, and key applications, with a focus on providing practical insights for researchers, scientists, and professionals in drug development. While the free acid is often generated and used in situ due to its moderate stability, its more stable ester derivatives, such as the pinacol ester, are commonly isolated and handled. This guide will cover both the parent acid and its important ester derivatives.
Structural and Physicochemical Properties
(Dichloromethyl)boronic acid is characterized by a central boron atom bonded to a dichloromethyl group and two hydroxyl groups. The presence of the electron-withdrawing chlorine atoms significantly influences the electronic properties of the boron center, making it a key synthon in various chemical transformations.
Core Compound Data
| Property | Value | Source |
| IUPAC Name | (Dichloromethyl)boronic acid | [PubChem][1] |
| Synonyms | (Dichloromethyl)dihydroxyborane | [PubChem][1] |
| CAS Number | 62260-98-4 | [PubChem][1] |
| Molecular Formula | CH₃BCl₂O₂ | [PubChem][1] |
| Molecular Weight | 128.75 g/mol | [PubChem][1] |
| Physical Form | Yellow-brownish syrup | [Organic Syntheses][2] |
(Dichloromethyl)boronic Acid Pinacol Ester Data
The pinacol ester of (Dichloromethyl)boronic acid is a commonly used, more stable derivative that is often isolated and characterized.
| Property | Value | Source |
| IUPAC Name | 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [BOC Sciences][3] |
| CAS Number | 83622-41-7 | [Sigma-Aldrich][4] |
| Molecular Formula | C₇H₁₃BCl₂O₂ | [Sigma-Aldrich][4] |
| Molecular Weight | 210.89 g/mol | [Sigma-Aldrich][4] |
| Physical Form | Colorless liquid or low-melting solid | [Organic Syntheses][2] |
| Density | 1.1423 g/mL | [Sigma-Aldrich][4] |
| Refractive Index | n/D 1.4511 | [Sigma-Aldrich][4] |
| Flash Point | 94 °C (201.2 °F) | [Sigma-Aldrich][4] |
Synthesis of (Dichloromethyl)boronic Acid and its Pinacol Ester
The synthesis of (Dichloromethyl)boronic acid is most reliably achieved through the reaction of a suitable boronic ester with dichloromethyllithium, a method pioneered by Matteson.[5] A detailed and verified protocol is available from Organic Syntheses, which outlines a two-step procedure starting from triisopropyl borate.[2]
Experimental Protocol: Synthesis of (Dichloromethyl)boronic Acid
Step A: Preparation of (Dichloromethyl)boronic acid (1)
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A solution of triisopropyl borate in anhydrous tetrahydrofuran (THF) is cooled to -100 °C in a liquid nitrogen/ethanol bath.
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Dichloromethyllithium, freshly prepared by the addition of n-butyllithium to dichloromethane in THF at -100 °C, is added dropwise to the borate solution. The extreme low temperature is critical to prevent the decomposition of the highly unstable dichloromethyllithium.
-
After the addition is complete, the reaction is stirred for a short period at -100 °C before being quenched with aqueous hydrochloric acid.
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The product is extracted with an organic solvent (e.g., diethyl ether), and the solvent is removed under reduced pressure to yield crude (Dichloromethyl)boronic acid as a yellow-brownish syrup.[2] This crude product is typically used directly in the next step without further purification due to its limited stability.
Experimental Protocol: Synthesis of 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2)
Step B: Esterification with Pinacol
The reaction proceeds via the addition of dichloromethyllithium to a boronic ester, forming a tetracoordinate boronate complex. This intermediate then undergoes a 1,2-migration of the organic group from the boron to the dichloromethyl carbon with concomitant expulsion of a chloride ion, leading to the formation of the α-chloro boronic ester. [3]The stereochemistry of the migrating group is retained during this process.
The resulting α-chloro boronic esters are themselves valuable synthetic intermediates that can be further functionalized, for example, by reaction with Grignard reagents to introduce a second organic group with inversion of configuration at the carbon center. [6]This two-step sequence provides a highly stereocontrolled route to chiral secondary boronic esters.
Suzuki-Miyaura Cross-Coupling Reactions
While (Dichloromethyl)boronic acid itself is not typically used in Suzuki-Miyaura reactions, its derivatives, particularly the α-chloro boronic esters formed via the Matteson homologation, can be precursors to alkyl boronic esters that are effective coupling partners. The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, and it is a cornerstone of modern C-C bond formation. [7]The use of alkyl boronic esters in these reactions has become increasingly important, especially in the pharmaceutical industry. [8]
Hydrolysis of the Pinacol Ester
The pinacol protecting group can be removed to regenerate the boronic acid when required. A common and effective method involves a two-step procedure: transesterification with diethanolamine followed by acidic hydrolysis. Experimental Protocol: Deprotection of 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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The pinacol ester is dissolved in diethyl ether.
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A slight excess of diethanolamine is added, and the mixture is stirred at room temperature. The diethanolamine adduct often precipitates from the solution.
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After completion of the transesterification, the mixture is treated with a dilute aqueous acid, such as 0.1 M HCl.
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The biphasic mixture is stirred vigorously to facilitate the hydrolysis of the diethanolamine adduct to the free boronic acid.
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The organic layer containing the (Dichloromethyl)boronic acid is separated and can be used in subsequent reactions.
Spectroscopic Characterization
Obtaining clean and easily interpretable NMR spectra for free boronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines) or other oligomeric species in solution. [9]This often results in broadened peaks or the presence of multiple species in the spectrum.
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¹H NMR: The proton on the dichloromethyl group is expected to appear as a singlet. The hydroxyl protons of the boronic acid are often broad and may exchange with residual water in the solvent.
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¹³C NMR: The carbon of the dichloromethyl group will be observed, but the signal of the carbon directly attached to the boron can be broad due to the quadrupolar nature of the boron nucleus. [4]* ¹¹B NMR: This is a valuable technique for characterizing boronic acids and their derivatives. Tricoordinate boronic acids and their esters typically show a broad signal in the range of δ 20-35 ppm. [10]* IR Spectroscopy: The IR spectrum of a boronic acid will show a strong, broad O-H stretching band. The B-O stretching vibration is also characteristic. For boronate esters, characteristic bands for C-O and B-C stretching are observed. [11]
Safety and Handling
(Dichloromethyl)boronic acid and its derivatives should be handled with appropriate safety precautions. As with many boronic acids, they can be irritating to the eyes, respiratory system, and skin. Due to its moisture sensitivity, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially for the free acid. [12]Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Applications in Research and Development
The primary application of (Dichloromethyl)boronic acid lies in its use as a precursor to α-chloro boronic esters via the Matteson homologation. These intermediates are pivotal in the asymmetric synthesis of a wide range of molecules, including natural products and pharmaceutically active compounds. [6]The ability to construct chiral centers with high stereocontrol makes this methodology particularly valuable in drug discovery and development, where the stereochemistry of a molecule is often critical to its biological activity.
Boronic acids, in general, are also being explored for their potential in medicinal chemistry as enzyme inhibitors and in materials science for the development of sensors and polymers. [13]The unique properties of the dichloromethyl group may offer new opportunities in these areas.
Conclusion
(Dichloromethyl)boronic acid is a reagent of significant synthetic utility, primarily through its role in the Matteson homologation reaction. While the free acid's instability necessitates its in situ use or conversion to more stable ester derivatives, the power of this chemistry in stereocontrolled synthesis is undeniable. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. As the demand for enantiomerically pure compounds continues to grow, the importance of reagents like (Dichloromethyl)boronic acid in the synthetic chemist's toolbox is set to increase.
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